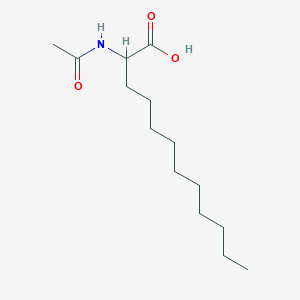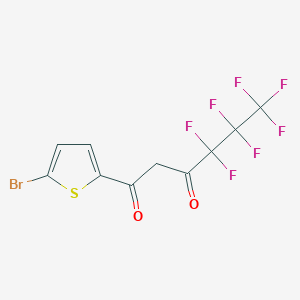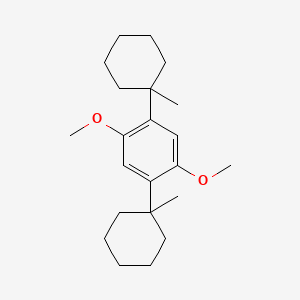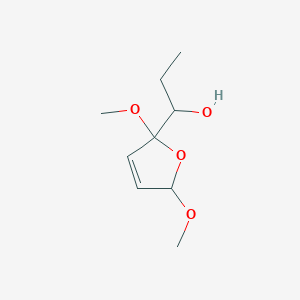![molecular formula C14H14N4O8 B14002331 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol CAS No. 65541-32-4](/img/structure/B14002331.png)
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one: and 2,4,6-trinitrophenol are two distinct chemical compounds. The former is a bicyclic compound with a nitrogen atom, while the latter is a nitroaromatic compound commonly known as picric acid. Both compounds have unique properties and applications in various fields.
Méthodes De Préparation
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular cyclization of a suitable precursor can yield 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the desired product without excessive side reactions .
Analyse Des Réactions Chimiques
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo:
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Nucleophilic substitution: The nitro groups can be replaced by other nucleophiles.
Applications De Recherche Scientifique
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound has applications in various fields, including:
Chemistry: It is used as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is widely used in:
Explosives: It is a well-known explosive compound.
Dyes: It is used in the production of dyes and pigments.
Analytical chemistry: It is used as a reagent in various analytical techniques.
Mécanisme D'action
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects primarily through its explosive properties. The nitro groups release a large amount of energy upon decomposition, making it a powerful explosive. In other applications, its reactivity with various reagents is utilized .
Comparaison Avec Des Composés Similaires
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
Similar compounds include other bicyclic nitrogen-containing compounds such as:
Quinuclidine: A bicyclic amine with similar structural features.
2,4,6-Trinitrophenol
Similar compounds include other nitroaromatic compounds such as:
2,4-Dinitrophenol: A compound with two nitro groups.
Trinitrotoluene (TNT): A well-known explosive with three nitro groups.
These comparisons highlight the unique properties and applications of 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one and 2,4,6-Trinitrophenol.
Propriétés
Numéro CAS |
65541-32-4 |
|---|---|
Formule moléculaire |
C14H14N4O8 |
Poids moléculaire |
366.28 g/mol |
Nom IUPAC |
2-methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NO.C6H3N3O7/c1-6-8(10)7-2-4-9(6)5-3-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,1-5H2;1-2,10H |
Clé InChI |
SKKSSPRRPUETIF-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(=O)C2CCN1CC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


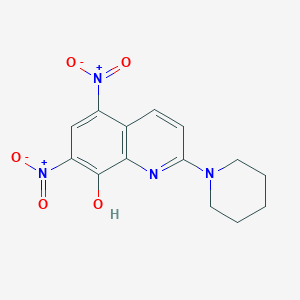
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)


